Cas no 2589-01-7 (1,3,5-Triazine,2,4,6-tris(2-oxiranylmethoxy)-)
2589-01-7 structure
Product Name:1,3,5-Triazine,2,4,6-tris(2-oxiranylmethoxy)-
CAS-nummer:2589-01-7
MF:C12H15N3O6
MW:297.264003038406
CID:259793
PubChem ID:96192
Update Time:2025-04-19
1,3,5-Triazine,2,4,6-tris(2-oxiranylmethoxy)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3,5-Triazine,2,4,6-tris(2-oxiranylmethoxy)-
- 2,4,6-Tris(oxiranylmethoxy)-1,3,5-triazine; 2,4,6-Tris(glycidyloxy)-s-triazine; tris-oxiranylmethoxy-[1,3,5]triazine; BRN 0762505; EINECS 219-974-5; 1,3,5-Triazine, 2,4,6-tris(oxiranylmethoxy)-; Triglycidylisocyanurat; Triglycidyl cyanurate; 2,4,6-tris(glycidyl)-1,3,5-triazine; Cyanuric acid triglycidyl ester; 2,4,6-tris(oxiranylmethoxy)-1,3,5-triazine; s-Triazine-2,4,6-triol, tri(2,3-epoxypropyl) ester;
- 2,4,6-Tris[(oxiran-2-yl)methoxy]-1,3,5-triazine
- s-Triazine,4,6-tris(2,3-epoxypropoxy)-
- s-Triazine-2,6-triol, tri(2,3-epoxypropyl) ester
- 2,4,6-tris(oxiran-2-ylmethoxy)-1,3,5-triazine
- Cyanuric acid triglycidyl ester
- Triglycidyl cyanurate
- 2,4,6-Tris(glycidyloxy)-s-triazine
- DTXSID40948790
- SCHEMBL487480
- NSC-59090
- s-Triazine, 2,4,6-tris(2,3-epoxypropoxy)-
- WLN: T6N CN ENJ BO1- BT3OTJ& DO1- BT3OTJ& FO1- BT3OTJ
- BRN 0762505
- NSC 59090
- 1,3,5-Triazine, 2,4,6-tris(oxiranylmethoxy)-
- 2,6-Tris(glycidyloxy)-s-triazine
- 2,4,6-Tris(oxiranylmethoxy)-1,3,5-triazine
- s-Triazine-2,4,6-triol, tri(2,3-epoxypropyl) ester
- Cyanuric acid, triglycidyl ester
- EINECS 219-974-5
- 2589-01-7
- 1,5-Triazine, 2,4,6-tris(oxiranylmethoxy)-
- NSC59090
- NS00045449
-
- Inchi: 1S/C12H15N3O6/c1-7(16-1)4-19-10-13-11(20-5-8-2-17-8)15-12(14-10)21-6-9-3-18-9/h7-9H,1-6H2
- InChI-sleutel: BLPURQSRCDKZNX-UHFFFAOYSA-N
- LACHT: O1CC1COC1N=C(N=C(N=1)OCC1CO1)OCC1CO1
Berekende eigenschappen
- Exacte massa: 297.09615
- Monoisotopische massa: 297.096085
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 9
- Complexiteit: 298
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 3
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 104
- XLogP3: 0
Experimentele eigenschappen
- Dichtheid: 1.3226 (rough estimate)
- Kookpunt: 438.78°C (rough estimate)
- Vlampunt: 179.9°C
- Brekindex: 1.5290 (estimate)
- PSA: 103.95
- LogboekP: -0.79560
1,3,5-Triazine,2,4,6-tris(2-oxiranylmethoxy)- Beveiligingsinformatie
- WGK Duitsland:3
- Risicozinnen:20/21/22-36/37/38
1,3,5-Triazine,2,4,6-tris(2-oxiranylmethoxy)- Gerelateerde literatuur
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
2589-01-7 (1,3,5-Triazine,2,4,6-tris(2-oxiranylmethoxy)-) Gerelateerde producten
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Reagentie
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Goudlid
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk